Sunitinib-d4

Übersicht

Beschreibung

Sunitinib-d4 is a deuterated form of sunitinib, a small-molecule, multi-targeted receptor tyrosine kinase inhibitor. Sunitinib is primarily used as an anti-cancer medication, approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of sunitinib due to its enhanced stability and reduced metabolic rate.

Wissenschaftliche Forschungsanwendungen

Sunitinib-d4 is extensively used in scientific research to study the pharmacokinetics, metabolic pathways, and therapeutic efficacy of sunitinib . It is particularly valuable in the fields of chemistry, biology, and medicine for the following applications:

Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion of sunitinib.

Cancer Research: Investigating the efficacy of sunitinib in treating various cancers, including renal cell carcinoma and gastrointestinal stromal tumors.

Drug Development: Developing new therapeutic agents based on the structure and activity of sunitinib.

Wirkmechanismus

Target of Action

Sunitinib-d4, also known as Sunitinib, is a small-molecule multi-targeted receptor tyrosine kinase (RTK) inhibitor . It primarily targets multiple RTKs, including all platelet-derived growth factor receptors (PDGF-R), vascular endothelial growth factor receptors (VEGF-R), KIT (CD117), RET, CSF-1R, and flt3 . These targets play crucial roles in cellular signaling, tumor growth, pathologic angiogenesis, and metastatic progression of cancer .

Mode of Action

Sunitinib inhibits cellular signaling by targeting these multiple RTKs . It blocks the ATP-binding pocket of specific receptor tyrosine kinases, inhibiting signal transduction . This inhibition disrupts the signaling pathways that promote tumor growth and angiogenesis, leading to the suppression of tumor progression .

Biochemical Pathways

Sunitinib affects several biochemical pathways due to its multi-targeted nature. It inhibits the phosphorylation of multiple RTKs (PDGFRβ, VEGFR2, KIT) in tumor xenografts expressing RTK targets in vivo . It also demonstrates inhibition of tumor growth or tumor regression and/or inhibited metastases in some experimental models of cancer . Furthermore, sunitinib has been shown to inhibit growth of tumor cells expressing dysregulated target RTKs (PDGFR, RET, or KIT) in vitro and to inhibit PDGFRβ- and VEGFR2-dependent tumor angiogenesis in vivo .

Pharmacokinetics

Sunitinib’s pharmacokinetics have been evaluated in healthy subjects and in patients with solid tumors . The plasma terminal elimination half-lives of sunitinib were 8 h in rats, 17 h in monkeys, and 51 h in humans . The majority of radioactivity was excreted to the feces with a smaller fraction of radioactivity excreted to urine in all three species . The bioavailability in female rats was close to 100%, suggesting complete absorption of sunitinib .

Result of Action

The molecular and cellular effects of sunitinib’s action include the inhibition of cellular signaling, tumor growth, pathologic angiogenesis, and metastatic progression of cancer . It also induces a senescence-like endothelial cell (EC) phenotype . Inflammatory chemokine secretion and VCAM1 expression were significantly increased in senescent ECs, resulting in tumor cell (TC) chemotaxis and TC/EC interactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, sunitinib resistance, or a sunitinib-associated inferior survival benefit in metastatic breast cancer, may be due to sunitinib-induced EC injury or senescence

Biochemische Analyse

Biochemical Properties

Sunitinib-d4, like its parent compound Sunitinib, is known to interact with various enzymes and proteins. It is particularly effective in inhibiting tyrosine kinases, which play crucial roles in signal transduction pathways . The nature of these interactions is typically inhibitory, preventing the enzymes from catalyzing their respective reactions .

Cellular Effects

This compound has profound effects on cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting tyrosine kinases, this compound disrupts signal transduction, leading to changes in gene expression and metabolic activity .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . By binding to tyrosine kinases, this compound inhibits their activity, disrupting signal transduction pathways and leading to changes in cellular function .

Temporal Effects in Laboratory Settings

Current studies focus on the drug’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . These processes can affect the drug’s localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. Current studies are investigating potential targeting signals or post-translational modifications that direct the drug to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sunitinib involves multiple steps, including cyclization, hydrolysis, decarboxylation, formylation, and condensation . The process begins with commercially available materials such as acetyl ethyl acetate, 4-fluoroaniline, and N1, N1-diethylethane-1,2-diamine . The optimal conditions for each reaction step have been established to maximize yields, with solvent-free decarboxylation being a key improvement .

Industrial Production Methods

Industrial production of sunitinib and its derivatives, including Sunitinib-d4, involves scalable synthetic routes optimized for high yields and cost-effectiveness . The process typically includes refluxing sunitinib base with L-malic acid in a solvent like dimethylsulfoxide to obtain a clear solution .

Analyse Chemischer Reaktionen

Types of Reactions

Sunitinib-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for its metabolic pathways and pharmacokinetic properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the stability and efficacy of the compound.

Major Products Formed

The major products formed from these reactions include various metabolites that are studied for their pharmacological effects and potential side effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to sunitinib-d4 include other receptor tyrosine kinase inhibitors such as vorolanib, axitinib, and sorafenib . These compounds share similar mechanisms of action but differ in their specific targets and pharmacokinetic properties.

Uniqueness

This compound is unique due to its multi-targeted approach, inhibiting a broader range of receptor tyrosine kinases compared to other similar compounds . This broad-spectrum activity makes it particularly effective in treating cancers that are resistant to other therapies .

Biologische Aktivität

Sunitinib-d4, a deuterated form of the multi-targeted receptor tyrosine kinase (RTK) inhibitor sunitinib, is primarily utilized in research to explore its pharmacokinetics, metabolic pathways, and therapeutic efficacy. This compound has gained attention for its role in inhibiting various RTKs, which are crucial in cancer progression and angiogenesis. This article delves into the biological activity of this compound, supported by data tables and case studies.

Target and Mode of Action

this compound targets multiple RTKs, including:

- Platelet-Derived Growth Factor Receptor β (PDGFRβ)

- Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

- Kit (CD117)

By inhibiting these receptors, this compound disrupts cellular signaling pathways that lead to tumor growth and metastasis. The inhibition of phosphorylation of these RTKs has been demonstrated in various tumor xenografts, showcasing its effectiveness in vivo.

Biochemical Pathways

The compound influences several biochemical pathways, notably:

- Angiogenesis : Inhibits the formation of new blood vessels from existing ones.

- Cell Proliferation : Reduces cell division in cancerous tissues.

- Metabolic Regulation : Alters metabolic fluxes within cells, affecting energy production and biosynthesis.

Pharmacokinetics

This compound exhibits pharmacokinetic properties similar to its parent compound. Studies indicate that it has a half-life conducive to sustained therapeutic effects. The compound undergoes extensive metabolism, primarily through the liver, where it is converted into active metabolites that contribute to its pharmacological effects .

Cellular Effects

Impact on Cell Signaling

this compound significantly affects cell signaling pathways by:

- Reducing activation of downstream signaling molecules such as STAT3.

- Modulating immune cell populations, particularly myeloid-derived suppressor cells (MDSCs), which play a role in tumor immunity .

Dosage Effects in Animal Models

Research shows that varying dosages of this compound yield different biological responses. For instance, lower doses may enhance immune responses against tumors, while higher doses might lead to increased toxicity and adverse effects .

Case Study 1: Endometriosis

A study investigated the effects of Sunitinib on endometriotic lesions. Results indicated a significant reduction in lesion size and weight after treatment with this compound. The compound altered the immune microenvironment by increasing certain MDSC populations while decreasing others, demonstrating its potential beyond oncology applications .

Case Study 2: Renal Cell Carcinoma (RCC)

In a pivotal phase III trial comparing Sunitinib to interferon for mRCC patients:

- Progression-Free Survival (PFS) : Median PFS was 11 months for Sunitinib compared to 5 months for interferon (HR 0.42).

- Overall Survival (OS) : Median OS was 26.4 months for Sunitinib versus 21.8 months for interferon .

Data Tables

| Parameter | This compound | Control |

|---|---|---|

| Median PFS (months) | 11 | 5 |

| Median OS (months) | 26.4 | 21.8 |

| Toxicity Incidence | Moderate | Low |

Eigenschaften

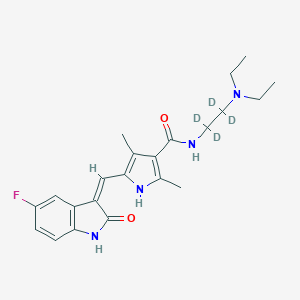

IUPAC Name |

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl]-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-/i9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINHZLLDWRZWRT-IMVYMHHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N(CC)CC)NC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.